Technical Guide: 2-Bromo-4-methyl-nicotinic acid ethyl ester
Technical Guide: 2-Bromo-4-methyl-nicotinic acid ethyl ester
CAS Number: 65996-17-0
This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-nicotinic acid ethyl ester, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, provides a detailed, analogous experimental protocol for its synthesis, and includes predicted spectroscopic data for characterization.
Chemical and Physical Properties
A summary of the key quantitative data for 2-Bromo-4-methyl-nicotinic acid ethyl ester is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 65996-17-0 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| Synonyms | Ethyl 2-bromo-4-methylnicotinate, 2-Bromo-4-methylpyridine-3-carboxylic acid ethyl ester | [1] |
Synthesis
Analogous Experimental Protocol: Synthesis of Ethyl 2-bromo-4-methylnicotinate
This procedure is adapted from the synthesis of related bromo-nicotinic acid esters.[2][3]
Materials:
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2-Hydroxy-4-methyl-nicotinic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous Ethanol (EtOH)
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N-Bromosuccinimide (NBS)
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AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator
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Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform (CHCl₃), or Tetrahydrofuran (THF))
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
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Esterification of 2-Hydroxy-4-methyl-nicotinic acid:
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To a solution of 2-Hydroxy-4-methyl-nicotinic acid in an excess of anhydrous ethanol, slowly add thionyl chloride or oxalyl chloride at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
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Remove the excess ethanol and volatile reagents under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethyl 2-hydroxy-4-methylnicotinate.
-
-
Bromination of the Pyridine Ring:
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Dissolve the resulting ethyl 2-hydroxy-4-methylnicotinate in a suitable anhydrous solvent such as carbon tetrachloride or chloroform.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
-
Reflux the mixture for several hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
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Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Bromo-4-methyl-nicotinic acid ethyl ester.
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Spectroscopic Data (Predicted)
Experimental spectroscopic data for 2-Bromo-4-methyl-nicotinic acid ethyl ester is not widely available. However, based on the analysis of closely related compounds, the following spectral characteristics can be predicted.[4][5]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | d | 1H | H-6 (Pyridine) |
| ~7.1-7.3 | d | 1H | H-5 (Pyridine) |
| ~4.3-4.5 | q | 2H | -OCH₂CH₃ |
| ~2.4-2.6 | s | 3H | -CH₃ |
| ~1.3-1.5 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-168 | C=O (Ester) |
| ~150-155 | C-6 (Pyridine) |
| ~145-150 | C-2 (Pyridine, C-Br) |
| ~140-145 | C-4 (Pyridine, C-CH₃) |
| ~120-125 | C-5 (Pyridine) |
| ~115-120 | C-3 (Pyridine, C-COOEt) |
| ~60-65 | -OCH₂CH₃ |
| ~20-25 | -CH₃ |
| ~13-15 | -OCH₂CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Assignment |
| ~2980-2850 | C-H stretching (alkyl) |
| ~1720-1740 | C=O stretching (ester) |
| ~1550-1600 | C=C and C=N stretching (pyridine ring) |
| ~1250-1300 | C-O stretching (ester) |
| ~1000-1100 | C-N stretching (pyridine ring) |
| ~600-700 | C-Br stretching |
Predicted Mass Spectrum (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
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M⁺: m/z ≈ 243
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[M+2]⁺: m/z ≈ 245
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Key Fragmentation Pattern: Loss of the ethoxy group (-OCH₂CH₃) leading to a fragment at m/z ≈ 198/200.
Biological Activity
Currently, there is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway interactions of 2-Bromo-4-methyl-nicotinic acid ethyl ester. However, substituted nicotinic acid derivatives are a well-established class of compounds with a wide range of biological activities. They are known to be important intermediates in the synthesis of various pharmaceuticals. Further research is required to elucidate the specific biological profile of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of 2-Bromo-4-methyl-nicotinic acid ethyl ester.
Caption: Workflow for the synthesis and characterization of the target compound.
This guide provides a foundational understanding of 2-Bromo-4-methyl-nicotinic acid ethyl ester for research and development purposes. The provided synthetic protocol, while analogous, offers a strong starting point for its preparation. Further experimental validation of the spectroscopic and biological data is recommended for any specific application.
